molecular formula C10H12ClNO2 B1294918 2-chloro-N-(4-ethoxyphenyl)acetamide CAS No. 2153-08-4

2-chloro-N-(4-ethoxyphenyl)acetamide

Cat. No.: B1294918
CAS No.: 2153-08-4
M. Wt: 213.66 g/mol
InChI Key: NKPPVEIJXVVHGF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with a 4-ethoxyphenyl group. Its molecular formula is C₁₀H₁₁ClNO₂, with a molecular weight of 212.65 g/mol (calculated based on substituents and atomic masses). The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring confers unique electronic and steric properties, distinguishing it from other chloroacetamide derivatives.

Properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPVEIJXVVHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175866
Record name p-Acetophenetidide, 2-chloro-
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2153-08-4
Record name 2-Chloro-N-(4-ethoxyphenyl)acetamide
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Record name 2-Chloro-p-acetophenetidide
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Record name 2-Chloro-p-acetophenetidide
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Record name p-Acetophenetidide, 2-chloro-
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Record name 2-Chloro-p-acetophenetidide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide typically involves the chloroacetylation of 4-ethoxyaniline. The reaction is carried out by reacting 4-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-ethoxyaniline and chloroacetic acid.

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: New derivatives with different functional groups replacing the chlorine atom.

    Hydrolysis: 4-ethoxyaniline and chloroacetic acid.

    Oxidation: Corresponding aldehyde or carboxylic acid derivatives.

Scientific Research Applications

2-chloro-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a tool for studying the effects of chemical modifications on biological activity.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

Structural and Substituent Variations

The chloroacetamide scaffold is highly versatile, with biological and physicochemical properties heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-N-(4-ethoxyphenyl)acetamide 4-Ethoxyphenyl C₁₀H₁₁ClNO₂ 212.65 Lipophilic ethoxy group enhances membrane permeability .
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇ClFNO 191.60 Electron-withdrawing fluorine increases polarity; forms intramolecular H-bonds .
2-Chloro-N-(4-cyanophenyl)acetamide 4-Cyanophenyl C₉H₇ClN₂O 198.62 Strong electron-withdrawing cyano group reduces solubility in polar solvents .
2-Chloro-N-(4-nitrophenyl)acetamide 4-Nitrophenyl C₈H₇ClN₂O₃ 214.61 Nitro group imparts high reactivity; used in heterocyclic synthesis .
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide 5-(4-Chlorophenyl)-thiadiazole C₁₀H₇Cl₂N₃OS 296.15 Thiadiazole ring enhances anticancer activity; intermediate in drug design .

Physicochemical Properties

  • Lipophilicity: The ethoxy group in the target compound increases lipophilicity (predicted logP ~2.8) compared to fluorophenyl (logP ~2.1) and cyanophenyl (logP ~1.9) analogs .
  • Hydrogen Bonding : Fluorophenyl derivatives exhibit intramolecular C–H⋯O interactions, stabilizing crystal structures . Ethoxy-substituted analogs may display similar intermolecular H-bonding, as seen in related acetamides .
  • Solubility: Nitro and cyano substituents reduce aqueous solubility due to electron-withdrawing effects. Ethoxy and methoxy groups improve solubility in organic solvents .

Biological Activity

Overview

2-Chloro-N-(4-ethoxyphenyl)acetamide (CAS No. 2153-08-4) is an organic compound with the molecular formula C10H12ClNO2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight : 213.66 g/mol
  • Molecular Formula : C10H12ClNO2
  • Purity : Typically >95% in research applications
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Biochemical Pathways

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation, such as tyrosine kinases.
  • Cell Cycle Regulation : It may induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.
  • Intracellular Effects : The compound can influence gene expression and cellular metabolism, leading to altered cellular responses in cancerous tissues.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Anticancer Properties : Similar compounds have demonstrated anticancer effects by inducing apoptosis and inhibiting tumor growth. The specific mechanisms include:
    • Activation of the intrinsic apoptotic pathway.
    • Disruption of mitochondrial function leading to cell death.

Comparison with Similar Compounds

Compound NameStructure ComparisonBiological Activity
2-Chloro-N-(4-methoxyphenyl)acetamideMethoxy group instead of ethoxySimilar anticancer properties
2-Chloro-N-(4-ethylphenyl)acetamideEthyl group instead of ethoxyPotentially different activity
2-Chloro-N-(4-hydroxyphenyl)acetamideHydroxy group instead of ethoxyVaries based on functional group

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Pharmacophore Generation and QSAR Studies :
    • A study focused on the pharmacophore generation for related compounds, revealing insights into the structure-activity relationships (SAR) that underscore their biological effects .
    • Quantitative structure-activity relationship (QSAR) analyses have indicated that modifications to the ethoxy group can significantly impact the compound's efficacy against cancer cell lines.
  • In Vivo Studies :
    • Animal models have shown that at low doses, this compound effectively inhibits tumor growth without significant toxicity, highlighting its potential as a therapeutic agent .
  • Cell Culture Experiments :
    • In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, supporting its role as a candidate for further development in cancer therapy .

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